Home > Products > Screening Compounds P118324 > rac 4-Hydroxydebrisoquine Hemisulfate
rac 4-Hydroxydebrisoquine Hemisulfate -

rac 4-Hydroxydebrisoquine Hemisulfate

Catalog Number: EVT-8212169
CAS Number:
Molecular Formula: C20H28N6O6S
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

rac 4-Hydroxydebrisoquine Hemisulfate is a significant metabolite of debrisoquine, an adrenergic neuron-blocking drug primarily used in the treatment of hypertension. It plays a crucial role in pharmacogenetics, particularly concerning the cytochrome P450 enzyme system, which is responsible for drug metabolism. The compound's full chemical name reflects its structure and functional groups, indicating that it is a hydroxylated derivative of debrisoquine.

Source

Rac 4-Hydroxydebrisoquine Hemisulfate is derived from debrisoquine through metabolic processes facilitated by various cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway is essential for understanding individual variations in drug response and toxicity among different populations due to genetic polymorphisms affecting enzyme activity .

Classification

This compound is classified as a small molecule and falls under the category of pharmaceutical metabolites. It has been studied extensively for its implications in drug metabolism and pharmacogenetics, making it a valuable reference compound in clinical and research settings .

Synthesis Analysis

Methods

The synthesis of rac 4-Hydroxydebrisoquine Hemisulfate can be approached through several methods, primarily focusing on the hydroxylation of debrisoquine. This process typically involves the use of liver microsomes or recombinant cytochrome P450 enzymes to mimic in vivo conditions.

Technical Details

  1. Hydroxylation Reaction: The hydroxylation process can be catalyzed by specific cytochrome P450 isoforms, notably CYP2D6, which converts debrisoquine into its hydroxylated form.
  2. Isolation and Purification: Following the reaction, the product can be isolated using techniques such as liquid-liquid extraction or chromatographic methods (e.g., high-performance liquid chromatography) to achieve high purity levels necessary for analytical studies .
Molecular Structure Analysis

Structure

The molecular formula for rac 4-Hydroxydebrisoquine Hemisulfate is C10H13N3OH2O4SC_{10}H_{13}N_{3}O\cdot H_{2}O_{4}S, with a molecular weight of approximately 289.31 g/mol. The structure consists of a quinoline ring system with a hydroxyl group at the fourth position.

Data

  • CAS Number: 62580-84-1
  • Molecular Weight: 289.31 g/mol
  • Structural Features: The presence of a hydroxyl group significantly influences its solubility and reactivity compared to its parent compound, debrisoquine .
Chemical Reactions Analysis

Reactions

Rac 4-Hydroxydebrisoquine Hemisulfate participates in various chemical reactions typical for phenolic compounds, including:

  1. Oxidation: Can undergo further oxidation reactions leading to more polar metabolites.
  2. Conjugation: It can be conjugated with glucuronic acid or sulfate groups, enhancing its solubility for excretion.

Technical Details

These reactions are facilitated by phase II metabolic enzymes such as UDP-glucuronosyltransferases and sulfotransferases, which are crucial for detoxifying drugs and their metabolites .

Mechanism of Action

The mechanism of action of rac 4-Hydroxydebrisoquine Hemisulfate primarily involves its role as a biomarker for assessing the activity of the CYP2D6 enzyme in drug metabolism.

Process

  1. Metabolism: The compound serves as a substrate for CYP2D6, where it undergoes further metabolic transformations.
  2. Pharmacogenetics: Variations in CYP2D6 activity among individuals lead to differences in drug metabolism rates, which can affect therapeutic outcomes and adverse effects associated with drugs metabolized by this pathway .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa values relevant to the hydroxyl group influence its ionization state at physiological pH, affecting its bioavailability .
Applications

Rac 4-Hydroxydebrisoquine Hemisulfate has several scientific applications:

  1. Pharmacogenetic Studies: Used as a probe substrate to study CYP2D6 activity and polymorphisms in different populations.
  2. Drug Development: Its metabolic profile aids in understanding drug interactions and optimizing dosing regimens for medications metabolized by CYP2D6.
  3. Clinical Diagnostics: Employed in assays to determine individual metabolic capacity regarding various therapeutic agents .
Introduction to rac 4-Hydroxydebrisoquine Hemisulfate in Pharmacological Context

Role as a Primary Metabolite of Debrisoquine Sulfate in Antihypertensive Therapy

rac 4-Hydroxydebrisoquine Hemisulfate is the principal oxidative metabolite formed during the biotransformation of Debrisoquine Sulfate, a guanidine-class antihypertensive agent that was historically employed in the management of hypertension during the 1960s and 1970s [1] [6]. Chemically characterized as 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide Hemisulfate, this metabolite is generated specifically through the aromatic hydroxylation of the parent drug Debrisoquine Sulfate at the C4 position of its isoquinoline ring system [1] [8]. The molecular architecture of rac 4-Hydroxydebrisoquine Hemisulfate encompasses two chiral centers, resulting in racemic stereochemistry that significantly influences its biochemical interactions [3] [6].

Table 1: Molecular Characterization of rac 4-Hydroxydebrisoquine Hemisulfate

PropertySpecification
Chemical Name3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide Hemisulfate
CAS Registry Number62580-84-1
Molecular Formula(C₁₀H₁₃N₃O)₂·H₂SO₄
Molecular Weight480.54 g/mol
Free Base CAS59333-79-8
Purity Specifications>95% (HPLC)
Storage Conditions-20°C, sealed, dry environment

The metabolic conversion of Debrisoquine Sulfate to rac 4-Hydroxydebrisoquine Hemisulfate represents a quantitatively significant detoxification pathway that directly influences the pharmacological activity and elimination kinetics of the parent antihypertensive agent [1] [8]. Early metabolic studies utilizing carbon-14-labeled Debrisoquine Sulfate demonstrated that extensive metabolizer phenotypes excrete approximately 20-40% of the administered dose as rac 4-Hydroxydebrisoquine and its conjugates within 24 hours post-administration, while poor metabolizers excrete less than 1% of the dose as this metabolite [8]. This biotransformation pathway effectively reduces the circulating concentrations of the pharmacologically active Debrisoquine Sulfate, thereby modulating its blood pressure-lowering effects [1] [6].

In contemporary pharmacological research, rac 4-Hydroxydebrisoquine Hemisulfate serves as an indispensable reference compound and analytical standard for investigating cytochrome P450-mediated metabolic pathways [1] [3]. High-Performance Liquid Chromatography methodologies employing ultraviolet detection at 210 nm have been specifically optimized for the simultaneous quantification of Debrisoquine Sulfate and its 4-hydroxy metabolite in biological matrices, particularly urine, with coefficients of variation below 4% for both analytes [2]. These analytical methods enable precise determination of the metabolic ratio (Debrisoquine Sulfate/4-Hydroxydebrisoquine), which functions as a robust phenotypic indicator of in vivo cytochrome P450 2D6 enzymatic activity [2] [8].

Historical Significance in Elucidating Cytochrome P450 2D6 Polymorphism

The discovery of rac 4-Hydroxydebrisoquine Hemisulfate as the principal metabolite of Debrisoquine Sulfate proved fundamentally important in the serendipitous identification and subsequent characterization of the first genetic polymorphism affecting drug metabolism. In 1977, clinical observations revealed remarkable interindividual variations in antihypertensive response and urinary recovery of Debrisoquine Sulfate and its metabolites among British subjects [4] [8]. A subset of individuals exhibited exceptionally high urinary ratios of Debrisoquine Sulfate to 4-Hydroxydebrisoquine (metabolic ratios >12.6), designating them as poor metabolizers, while others demonstrated metabolic ratios below 1.0, classifying them as extensive metabolizers [8]. This bimodal distribution in metabolic capability provided the initial phenotypic evidence for what would later be recognized as cytochrome P450 2D6 polymorphism.

Table 2: Phenotype Distribution in Global Populations Based on Debrisoquine Metabolic Ratio

Population GroupPoor Metabolizers (%)Extensive Metabolizers (%)Ultrarapid Metabolizers (%)
Caucasian (Europe/N. America)5-10%65-80%5-10%
East Asian0-2%Predominant phenotype<5%
African American2-7%75-85%<5%
White French3.9%80-85%5-10%

Molecular genetic investigations in the late 1980s established that the polymorphic expression of rac 4-Hydroxydebrisoquine Hemisulfate production stems from genetic variations within the cytochrome P450 2D6 gene locus on chromosome 22 [4]. Landmark research published in 1989 identified that this locus contains three distinct genes: the functional cytochrome P450 2D6 gene, the cytochrome P450 2D7 gene (which contains a frame-shifting insertion rendering it nonfunctional), and the cytochrome P450 2D8 pseudogene (characterized by disruptive insertions, deletions, and termination codons) [4]. The presence of this pseudogene within the cytochrome P450 2D subfamily was hypothesized to facilitate detrimental mutations in cytochrome P450 2D6 through gene conversion events, providing a mechanistic explanation for the high frequency of cytochrome P450 2D6 mutations observed in human populations [4].

The urinary metabolic ratio of Debrisoquine Sulfate to rac 4-Hydroxydebrisoquine Hemisulfate emerged as the gold standard phenotypic biomarker for cytochrome P450 2D6 activity throughout the 1980s and 1990s [2] [8]. This ratio demonstrated remarkable stability within individuals over extended periods and exhibited a strong correlation with genotype classifications [2] [4]. Research employing this metabolic biomarker revealed that individuals with zero functional cytochrome P450 2D6 genes (poor metabolizers) exhibit metabolic ratios exceeding 12.6, those with one functional gene (intermediate metabolizers) demonstrate ratios between 1.0 and 12.6, individuals with two functional genes (extensive metabolizers) show ratios of 0.1–1.0, and subjects with more than two functional cytochrome P450 2D6 gene copies (ultrarapid metabolizers) display ratios below 0.1 [2] [4] [8].

Advanced analytical methodologies subsequently revealed additional complexity in the metabolic fate of rac 4-Hydroxydebrisoquine Hemisulfate itself. Studies identified 3,4-dehydrodebrisoquine as a novel secondary metabolite formed from rac 4-Hydroxydebrisoquine Hemisulfate via non-cytochrome P450 microsomal enzymes [8]. This metabolite is excreted variably in urine (representing 3.1–27.6% of the dose in extensive metabolizers and 0–2.1% in poor metabolizers), along with glucuronide conjugates of both Debrisoquine Sulfate and rac 4-Hydroxydebrisoquine Hemisulfate [8]. These discoveries demonstrated that the traditional metabolic ratio does not exclusively reflect cytochrome P450 2D6-mediated 4-hydroxylation capacity, providing insight into the substantial intragenotype variability observed in metabolic ratios [8].

The historical investigation of rac 4-Hydroxydebrisoquine Hemisulfate production established fundamental principles in pharmacogenetics that extend far beyond Debrisoquine Sulfate metabolism. Cytochrome P450 2D6 is now known to metabolize approximately 25% of clinically used pharmaceuticals, including antidepressants, antipsychotics, beta-blockers, and opioid analgesics [4] [8]. The phenotypic categorization system originally developed using the rac 4-Hydroxydebrisoquine Hemisulfate metabolic ratio remains clinically relevant for predicting drug exposure and optimizing therapeutic outcomes for diverse cytochrome P450 2D6 substrates [2] [4]. Contemporary research continues to utilize rac 4-Hydroxydebrisoquine Hemisulfate as a reference compound in developing advanced analytical methods, including ultra-performance liquid chromatography-coupled time-of-flight mass spectrometry and stable isotope-labeled internal standards, to further refine precision medicine approaches based on individual metabolic phenotypes [5] [7].

Properties

Product Name

rac 4-Hydroxydebrisoquine Hemisulfate

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid

Molecular Formula

C20H28N6O6S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/2C10H13N3O.H2O4S/c2*11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h2*1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4)

InChI Key

AETJLQVZNVTWPH-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O.C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O.C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.